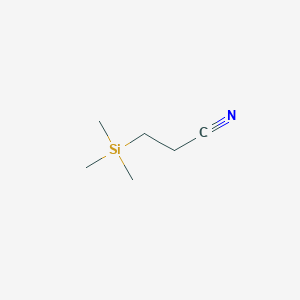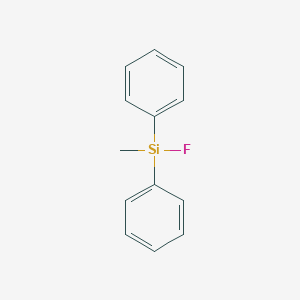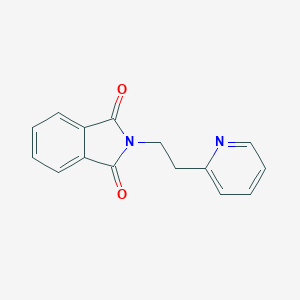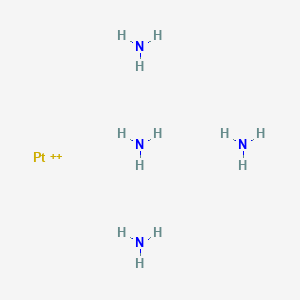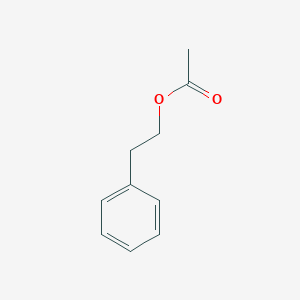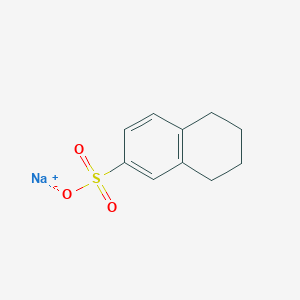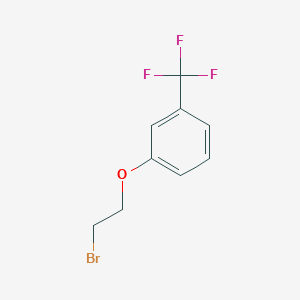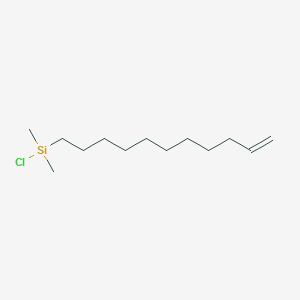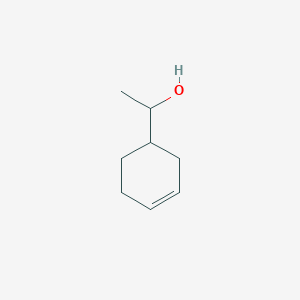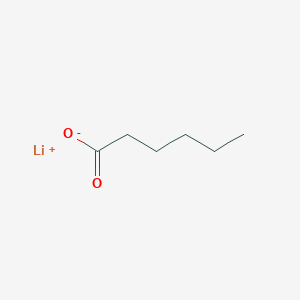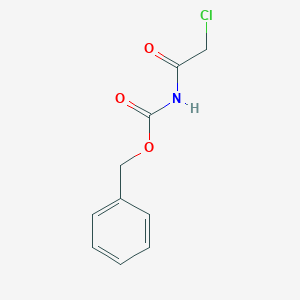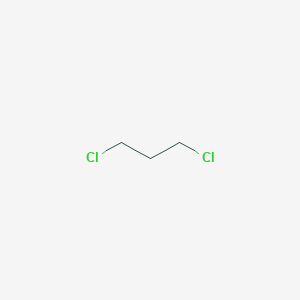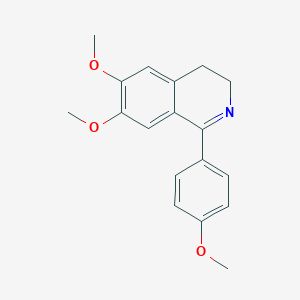![molecular formula C23H38N2O B093738 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 18095-82-4](/img/structure/B93738.png)
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that rely heavily on ribosome biogenesis.
作用机制
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide works by inhibiting RNA polymerase I transcription, which is essential for ribosome biogenesis and protein synthesis. This leads to the disruption of ribosome biogenesis, resulting in the selective killing of cancer cells that rely heavily on this process. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has also been shown to induce DNA damage and activate the p53 pathway, leading to increased cell death in cancer cells.
生化和生理效应
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects on cancer cells. It induces DNA damage, leading to the activation of the p53 pathway and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide also disrupts ribosome biogenesis, leading to the selective killing of cancer cells that rely heavily on this process. In addition, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and selective targeting of cancer cells. However, there are also some limitations to its use in lab experiments. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide is a small molecule inhibitor, which may limit its effectiveness in certain cancer types. Moreover, its mechanism of action is complex, making it difficult to study in vivo.
未来方向
There are several future directions for the study of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. One area of focus is the development of combination therapies that incorporate 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide in treating different cancer types. Finally, there is a need for the development of more potent and selective RNA polymerase I inhibitors that can be used in combination with 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide to enhance its effectiveness.
合成方法
The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide involves several steps, including the reaction of 2-cyclohexylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethylaniline to form the amide intermediate, which is subsequently reacted with diethylamino propyl chloride to form the final product. The synthesis of 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
科学研究应用
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on ribosome biogenesis, leading to the inhibition of tumor growth and increased cell death. 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been tested in preclinical models of multiple cancer types, including breast, lung, and ovarian cancer, with promising results. Moreover, 2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
CAS 编号 |
18095-82-4 |
|---|---|
产品名称 |
2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
分子式 |
C23H38N2O |
分子量 |
358.6 g/mol |
IUPAC 名称 |
2-cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H38N2O/c1-5-24(6-2)16-11-17-25(23-19(3)12-10-13-20(23)4)22(26)18-21-14-8-7-9-15-21/h10,12-13,21H,5-9,11,14-18H2,1-4H3 |
InChI 键 |
PDTJYULVEQFRHE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
规范 SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)CC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
